
Erythromycin B
Übersicht
Beschreibung
Berythromycin ist ein Makrolid-Antibiotikum, das zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt wird. Es wird aus dem Bakterium Saccharopolyspora erythraea gewonnen und gehört zur gleichen Familie von Antibiotika wie Erythromycin, Azithromycin und Clarithromycin . Berythromycin wirkt durch Hemmung der bakteriellen Proteinsynthese, wodurch es gegen eine große Bandbreite von grampositiven und einigen gramnegativen Bakterien wirksam ist .
Biochemische Analyse
Biochemical Properties
Erythromycin B interacts with various enzymes and proteins in biochemical reactions. It is susceptible to 6–9-enol ether formation, involving the loss of a proton from C-8 . This compound is much more stable to acid compared to erythromycin A . The enol ethers formed lack antibacterial activity and can give rise to unpleasant gut motilide side-effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to stimulate neutrophil motility and lymphocyte transformation due to its antioxidant activity . Moreover, it has been observed that this compound retains substantial antibacterial activity after acid treatment, resembling exposure to the stomach, whereas erythromycin A does not .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis and ultimately inhibiting protein synthesis . It is also an inhibitor of the cytochrome P450 system, which means it can have a rapid effect on levels of other drugs metabolised by this system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that increased consumption of antibiotics, including this compound, may lead to greater resistance at the community, country, and regional levels . More detailed studies on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are needed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours . The commonest adverse effect is gastrointestinal upset, and care should be taken in cases of hepatic or renal impairment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolised by demethylation in the liver by the hepatic enzyme CYP3A4 . More detailed studies on the metabolic pathways of this compound, including any enzymes or cofactors that it interacts with, are needed.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Berythromycin wird typischerweise durch Fermentation unter Verwendung des Bakteriums Saccharopolyspora erythraea hergestellt . Der Fermentationsprozess beinhaltet das Wachstum der Bakterien in einem nährstoffreichen Medium, wodurch sie das Antibiotikum produzieren können. Nach der Fermentation wird das Antibiotikum mit verschiedenen Techniken wie Flüssig-Flüssig-Extraktion, Membranfiltration und Kristallisation extrahiert und gereinigt .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Berythromycin großtechnische Fermentation gefolgt von Downstream-Prozessen zur Isolierung und Reinigung des Antibiotikums . Die Fermentationsbrühe wird zunächst einer Flüssig-Flüssig-Extraktion unterzogen, um das Antibiotikum von der Biomasse zu trennen. Dies wird gefolgt von einer Membranfiltration, um Verunreinigungen zu entfernen und das Antibiotikum zu konzentrieren. Schließlich wird das Antibiotikum kristallisiert, um es in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Berythromycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um das Antibiotikum zu modifizieren und seine Wirksamkeit und Stabilität zu verbessern.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei den chemischen Reaktionen von Berythromycin umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Modifikationen ohne Abbau des Antibiotikums erreicht werden .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Berythromycin gebildet werden, umfassen verschiedene Derivate, die eine verbesserte antibakterielle Aktivität oder verbesserte pharmakokinetische Eigenschaften aufweisen . Diese Derivate sind oft effektiver gegen resistente Bakterienstämme und weisen eine bessere Stabilität im Körper auf .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Erythromycin B is primarily recognized for its broad-spectrum antibacterial activity. It is effective against various Gram-positive bacteria and some Gram-negative organisms.
- Mechanism of Action : this compound works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, effectively blocking the translocation step of protein elongation.
- Clinical Use : It is commonly used to treat infections such as respiratory tract infections, skin infections, and sexually transmitted diseases. Recent studies indicate its efficacy in treating non-gonococcal urethritis and other infections caused by resistant strains of bacteria .
- Resistance Patterns : Despite its effectiveness, the emergence of resistance has been noted. High minimum inhibitory concentrations (MICs) have been reported for certain resistant strains, necessitating ongoing surveillance and research into combination therapies .
Anti-Malarial Potential
Recent research has highlighted this compound's potential in combating malaria, particularly against multi-drug-resistant strains of Plasmodium falciparum.
- In Vitro Studies : Selected derivatives of this compound have shown promising results as inhibitors of asexual growth in P. falciparum, with low IC50 values indicating effective inhibition. For instance, 5-desosaminyl erythronolide B ethyl succinate demonstrated an IC50 of 68.6 µM against the K1 strain of P. falciparum, suggesting significant anti-malarial activity .
- Molecular Docking Studies : In silico analyses have been conducted to understand the interaction between this compound derivatives and the apicoplast ribosome exit tunnel of P. falciparum. These studies indicate that specific modifications to the erythromycin structure can enhance binding affinity and activity against malaria parasites .
Advanced Drug Delivery Systems
The formulation of this compound has evolved to improve its therapeutic efficacy and bioavailability.
- Pulmonary Delivery : Due to its high accumulation in lung tissues, this compound is being explored for targeted delivery systems aimed at treating chronic obstructive pulmonary disease (COPD) and other pulmonary infections .
- Bone Cement Applications : Owing to its anti-inflammatory properties and ability to inhibit osteoclast formation, this compound is utilized in bone cement formulations to prevent infections during orthopedic surgeries .
Case Studies and Research Findings
Wirkmechanismus
Berythromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This binding prevents the translocation of aminoacyl transfer-RNA and blocks the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets of berythromycin include the 23S ribosomal RNA molecule within the 50S subunit .
Vergleich Mit ähnlichen Verbindungen
Berythromycin ähnelt anderen Makrolid-Antibiotika wie Erythromycin, Azithromycin und Clarithromycin . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So hat Berythromycin im Vergleich zu Erythromycin ein breiteres Wirkungsspektrum gegen resistente Bakterienstämme und eine bessere Stabilität in sauren Bedingungen . Ähnliche Verbindungen umfassen:
- Erythromycin
- Azithromycin
- Clarithromycin
- Spiramycin
Die einzigartigen Eigenschaften von Berythromycin machen es zu einem wertvollen Antibiotikum zur Behandlung von Infektionen, die durch resistente Bakterien verursacht werden, und für die Anwendung in verschiedenen wissenschaftlichen Forschungsbereichen .
Biologische Aktivität
Erythromycin B is a macrolide antibiotic that shares structural similarities with erythromycin A, differing primarily by the absence of a hydroxyl group at the C12 position. Despite its structural resemblance, this compound has not been licensed for clinical use but exhibits significant biological activity, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial efficacy, and potential therapeutic applications.
This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by blocking the transpeptidation and translocation steps, critical processes in bacterial growth and replication. The interaction occurs primarily with the 23S rRNA component of the ribosome, preventing the assembly of functional ribosomal units necessary for protein synthesis .
Antibacterial Activity
This compound demonstrates a broad spectrum of activity against various microorganisms, with a particular efficacy against Gram-positive bacteria. Its potency is generally comparable to that of erythromycin A, though it may show slightly lower activity in some cases . The Minimum Inhibitory Concentrations (MICs) for this compound against several bacterial strains have been documented, revealing its effectiveness in inhibiting growth:
Bacterial Species | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 2 |
Streptococcus pneumoniae | 0.25 - 1 |
Enterococcus faecalis | 1 - 4 |
Escherichia coli | >32 |
The data indicates that while this compound is effective against many Gram-positive bacteria, its activity against Gram-negative bacteria is limited .
Case Studies
Several case studies have documented the clinical implications and potential adverse effects associated with erythromycin derivatives:
- Case Study 1 : A 33-year-old male developed severe abdominal pain and jaundice after being treated with erythromycin estolate for cellulitis. Upon discontinuation of the drug, his symptoms resolved rapidly, highlighting potential hepatotoxicity associated with erythromycin derivatives .
- Case Study 2 : A 73-year-old female experienced asymptomatic liver injury after one day of treatment with erythromycin ethylsuccinate. Liver enzyme levels normalized upon cessation of the drug, suggesting a reversible reaction to erythromycin .
These cases emphasize the importance of monitoring liver function during treatment with erythromycin derivatives.
Research Findings
Recent studies have explored various derivatives of this compound to enhance its therapeutic profile. For instance, in silico molecular docking studies have identified promising modifications that increase its anti-malarial activity while retaining antibacterial properties . Notably:
- This compound 9-oxime exhibited an IC50 value of 146.0 µM against Plasmodium falciparum.
- 5-desosaminyl erythronolide B ethyl succinate showed an IC50 value of 68.6 µM , indicating significant anti-malarial potential.
These findings suggest that structural modifications can enhance both antibacterial and anti-malarial activities, paving the way for new therapeutic applications.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYSCOQVVUBIJ-PPGFLMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023765 | |
Record name | Berythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-75-3 | |
Record name | Erythromycin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berythromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 527-75-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERYTHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.